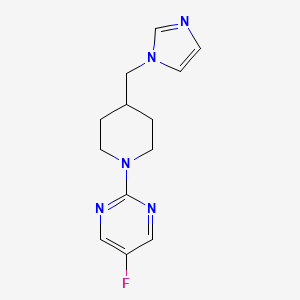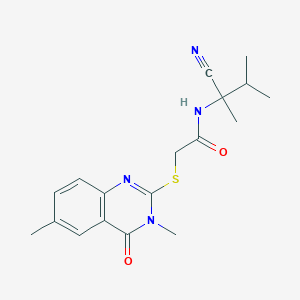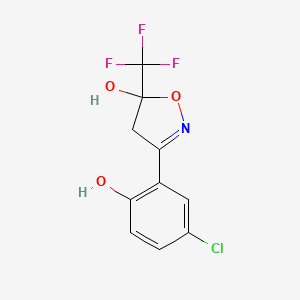
Ester pinacolique de l'acide 3-chloro-4-(cyclopropylméthylcarbamoyl)phénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of BS-33666 is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
BS-33666 interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by BS-33666 is the SM cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the formation of carbon–carbon bonds .
Pharmacokinetics
The pharmacokinetics of BS-33666 are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability may be significantly affected by this hydrolysis process .
Result of Action
The result of BS-33666’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The action of BS-33666 is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of BS-33666 is considerably accelerated at physiological pH , which can affect its stability and efficacy. Therefore, the environment in which BS-33666 is used can have a significant impact on its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester typically involves the reaction of 3-chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Acids and Bases: Used for hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Phenols: Formed from oxidation reactions.
Boronic Acids: Formed from hydrolysis reactions.
Comparaison Avec Des Composés Similaires
3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester can be compared with other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and cyclopropylmethylcarbamoyl groups.
4-Methoxyphenylboronic Acid Pinacol Ester: Contains a methoxy group instead of a chloro group.
2,4-Dichlorophenylboronic Acid Pinacol Ester: Contains two chloro groups instead of one.
The unique structural features of 3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester, such as the chloro and cyclopropylmethylcarbamoyl groups, contribute to its distinct reactivity and applications in various fields .
Propriétés
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)12-7-8-13(14(19)9-12)15(21)20-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNTCOUTGDBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2446541.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2446544.png)
![2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B2446545.png)

![N-(2,5-dichlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2446548.png)
![4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2446550.png)

![1-[3-(methylsulfanyl)phenyl]-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2446553.png)
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2446554.png)
![1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2446557.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2446558.png)

